molecular formula C11H14FN B1386376 N-(cyclopropylmethyl)-2-fluoro-4-methylaniline CAS No. 1154386-24-9

N-(cyclopropylmethyl)-2-fluoro-4-methylaniline

Cat. No.: B1386376
CAS No.: 1154386-24-9
M. Wt: 179.23 g/mol
InChI Key: MYZYPTQNMQKJOP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-fluoro-4-methylaniline is an aromatic amine derivative characterized by a fluorinated and methyl-substituted aniline core, with a cyclopropylmethyl group attached to the nitrogen atom. This compound belongs to a class of substituted anilines, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The fluorine atom at the ortho position and the methyl group at the para position on the aromatic ring influence its electron distribution, solubility, and reactivity.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZYPTQNMQKJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-fluoro-4-methylaniline typically involves the reaction of cyclopropylmethyl bromide with 2-fluoro-4-methylaniline in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-fluoro-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(cyclopropylmethyl)-2-fluoro-4-methylaniline serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
  • Reduction : Reduction reactions can yield amine derivatives using hydrogen gas and palladium catalysts.
  • Substitution Reactions : Nucleophilic substitution can occur at the cyclopropylmethyl group or the aromatic ring.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones/Carboxylic acids
ReductionHydrogen gas + Pd catalystAmine derivatives
SubstitutionSodium hydride in DMFVarious substituted derivatives

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Preliminary studies suggest it may possess therapeutic effects , including analgesic and anti-inflammatory properties. The compound's ability to modulate biochemical pathways makes it a candidate for further pharmacological exploration.

Medicine

The compound is being explored for its potential in medicinal chemistry , particularly as a candidate for drug development targeting central nervous system disorders. Its unique structure may enhance binding affinity to specific biological targets, making it valuable for therapeutic applications.

Case Study Example

A study focused on the compound's interaction with translocator protein (TSPO), a biomarker of neuroinflammation, indicated promising results in quantifying TSPO levels using radioligands . This suggests potential applications in imaging and diagnosing neuroinflammatory conditions.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may lead to innovations in synthetic methodologies or the production of specialized chemical intermediates.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The fluorine atom in this compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs like N-[(2-chloro-4-fluorophenyl)methyl]-2-methylaniline . Nitro groups in Profluralin increase reactivity and photostability, making it suitable as a herbicide, whereas the absence of nitro groups in the target compound suggests different applications (e.g., intermediate or pharmaceutical precursor) .

Heptafluoroisopropyl in drastically increases molecular weight and hydrophobicity, contrasting with the target compound’s balance of moderate lipophilicity and steric bulk .

Molecular Weight Trends :

  • The target compound (~220 g/mol) falls between simpler derivatives (e.g., 159 g/mol in ) and complex agrochemicals like Profluralin (345 g/mol), suggesting versatility in synthesis and application .

Functional and Application Differences

  • Agrochemical Potential: Profluralin’s trifluoromethyl and nitro groups confer herbicidal activity, while the target compound’s fluorine and cyclopropylmethyl groups may align with insecticide or fungicide development .
  • Pharmaceutical Relevance : and highlight chloro/fluoro-aniline scaffolds as intermediates for drug candidates (e.g., kinase inhibitors). The target compound’s fluorine and methyl groups could similarly serve in medicinal chemistry .
  • Materials Science : The heptafluoroisopropyl group in is critical for fluoropolymer synthesis, whereas the target compound’s structure lacks such extreme fluorination, limiting its use in this domain .

Stability and Environmental Fate

  • Photostability : Profluralin’s nitro groups enhance resistance to UV degradation, a feature absent in the target compound, which may require formulation adjustments for outdoor use .
  • Biodegradability : The cyclopropylmethyl group could slow microbial degradation compared to N-methyl or N-propyl analogs, as seen in pesticide design principles .

Biological Activity

N-(cyclopropylmethyl)-2-fluoro-4-methylaniline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a 2-fluoro-4-methylaniline structure. Its molecular formula is C12H14FNC_{12}H_{14}FN, and it exhibits unique chemical properties due to the presence of both a cyclopropyl group and a fluorinated aromatic ring. These features may enhance its binding affinity to various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular mechanisms remain under investigation, with studies suggesting potential interactions with pathways involved in inflammation and pain modulation .

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. Research has shown that compounds with similar structures often exhibit these effects, likely due to their ability to inhibit specific inflammatory mediators or pain pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituent groups can significantly impact potency and selectivity. For instance, the introduction of different alkyl or aryl groups at strategic positions on the aromatic ring can enhance binding affinity and metabolic stability .

Substituent Effect on Activity Remarks
MethylModerate activityBase structure for further modifications
EthylImproved potencyEnhanced metabolic stability observed
CyclopropylIncreased binding affinityUnique steric effects contributing to efficacy

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit certain enzymes related to inflammatory processes. For example, studies have shown that it reduces the production of pro-inflammatory cytokines in cultured macrophages, indicating a potential role in managing inflammatory diseases .

Pharmacokinetic Profile

A pharmacokinetic study involving animal models revealed that this compound has favorable absorption characteristics, with moderate bioavailability when administered orally. The compound exhibits a low clearance rate, suggesting prolonged systemic exposure, which is beneficial for therapeutic applications .

Q & A

Q. What are the common synthetic routes for N-(cyclopropylmethyl)-2-fluoro-4-methylaniline?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves:

  • Step 1 : Deprotonation of 2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C to activate the amine group.
  • Step 2 : Reaction with 2-fluoro-3-[N-(cyclopropylmethyl)-2-methyl-4-cyanobenzamido]benzoyl chloride, followed by warming to room temperature for coupling . Yields can vary (34–85%) depending on reaction conditions.

Q. What purification methods are recommended for isolating this compound?

  • Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard for separating intermediates.
  • Thin-layer chromatography (TLC) is employed for monitoring reaction progress .
  • Final products are often characterized via 1H-NMR and LCMS to confirm purity (>95%) .

Q. How is the compound stored to ensure stability?

Store under inert atmosphere (argon/nitrogen) at -20°C in dark conditions to prevent degradation. Solubility in DMSO or chloroform allows for stock solutions, but repeated freeze-thaw cycles should be avoided .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key factors include:

  • Temperature control : Maintaining -70°C during LDA-mediated deprotonation prevents side reactions .
  • Stoichiometric precision : A 1.2:1 molar ratio of LDA to substrate ensures complete activation.
  • Coupling efficiency : Use of anhydrous solvents (THF) and slow addition of acyl chlorides minimizes byproducts. Yield improvements (up to 56–95%) have been reported for structurally similar meta-diamide derivatives via these adjustments .

Q. What structural features influence bioactivity in related compounds?

  • Cyclopropylmethyl group : Enhances lipophilicity and membrane penetration, critical for insecticidal activity .
  • Fluorine substitution : The 2-fluoro group stabilizes the aromatic ring and improves binding to target proteins (e.g., insect GABA receptors) .
  • Meta-diamide backbone : Demonstrated 100% mortality against Plutella xylostella at 1 mg/L in analogs like cyproflanilide, highlighting the importance of the trifluoromethyl and bromine substituents .
Structural Feature Impact on Bioactivity Reference
Cyclopropylmethyl moietyIncreases cellular uptake and metabolic stability
2-Fluoro substitutionEnhances receptor binding affinity
Trifluoromethyl groupBoosts insecticidal potency (LC₅₀ < 1 mg/L)

Q. How can structural contradictions in bioactivity data be resolved?

Discrepancies in insecticidal efficacy often arise from:

  • Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm stereochemistry.
  • Impurity profiles : LCMS or high-resolution NMR identifies byproducts (e.g., incomplete coupling or oxidation). For example, analogs with additional bromine substituents show reduced activity due to steric hindrance, emphasizing the need for precise functional group placement .

Q. What advanced analytical methods validate compound identity and purity?

  • 1H-NMR (400 MHz) : Assign peaks for cyclopropylmethyl protons (δ 1.42–1.69 ppm) and aromatic fluorine (δ 6.28–8.82 ppm) .
  • LCMS : Confirm molecular weight (e.g., observed mass 517.1 vs. calculated 517.1) .
  • X-ray crystallography : Resolves crystal packing and stereochemical ambiguities in derivatives .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates .
  • Bioactivity Assays : Use Plutella xylostella larvae as a model for insecticidal testing, with mortality rates quantified at 24–72 hours post-exposure .
  • Data Interpretation : Cross-reference NMR shifts and LCMS spectra with published analogs to resolve structural ambiguities .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclopropylmethyl)-2-fluoro-4-methylaniline
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N-(cyclopropylmethyl)-2-fluoro-4-methylaniline

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